ORY-1001 (trans) is a small molecule inhibitor of the epigenetic enzyme LSD1. [, , ] LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that catalyzes the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). [, , ] This epigenetic modification plays a crucial role in regulating gene expression. [, ] By inhibiting LSD1, ORY-1001 (trans) modulates gene expression patterns, particularly those involved in cell differentiation and proliferation. [, , , ] This makes ORY-1001 (trans) a valuable tool in studying the role of LSD1 in various biological processes and its potential as a therapeutic target for diseases like cancer. [, , , , , , , ]
ORY-1001, also known as iadademstat, is a potent and selective inhibitor of lysine-specific demethylase 1 (KDM1A or LSD1), a key enzyme involved in the demethylation of histone proteins. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of various forms of acute leukemia and other cancers driven by epigenetic modifications. The compound operates by covalently binding to the KDM1A enzyme, thereby inhibiting its activity and leading to changes in gene expression associated with cell differentiation and proliferation .
ORY-1001 is classified as a small molecule inhibitor specifically targeting KDM1A. It has been derived from structure-activity relationship studies aimed at enhancing selectivity and potency against this enzyme while minimizing off-target effects . The compound is synthesized through advanced organic chemistry techniques that focus on modifying existing inhibitors to improve their efficacy and safety profiles.
The synthesis of ORY-1001 involves multi-step organic reactions, typically starting from commercially available precursors. The synthetic route includes:
The molecular structure of ORY-1001 can be described by its distinctive features that contribute to its function as a KDM1A inhibitor. Key structural elements include:
The three-dimensional structure can be analyzed using computational modeling techniques which predict binding modes and affinities based on molecular docking studies .
ORY-1001 primarily engages in covalent interactions with KDM1A, leading to irreversible inhibition. The reaction mechanism involves:
Studies have demonstrated that the inhibition leads to increased levels of dimethylated histone H3 at lysine 4 (H3K4me2), a marker associated with active transcription .
The mechanism of action for ORY-1001 involves several key steps:
Experimental data indicate that ORY-1001 effectively induces differentiation in acute myeloid leukemia (AML) cell lines, showcasing its potential as an anti-cancer agent .
ORY-1001 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into therapeutic agents .
ORY-1001 has several promising applications in scientific research and clinical settings:
Lysine-specific demethylase 1 (LSD1/KDM1A) is an epigenetic eraser enzyme that catalyzes the removal of methyl groups from mono- and dimethylated histone H3 lysine 4 (H3K4me1/me2), thereby repressing gene transcription. In acute myeloid leukemia (AML), LSD1 is overexpressed and contributes to a pathological differentiation blockade by silencing genes critical for myeloid maturation. This enzyme maintains leukemic stem cells (LSCs) in a self-renewing, undifferentiated state through its association with repressive complexes like CoREST and NuRD, which stabilize its chromatin binding and enhance its demethylase activity [4] [7]. Mechanistically, LSD1 collaborates with transcription factors such as GFI1/GFI1B to enforce the silencing of differentiation-associated genes (e.g., CD11b, CD86) and immune response pathways. Pharmacological inhibition of LSD1 disrupts this repressive axis, leading to histone hypermethylation (H3K4me2 accumulation) at target gene promoters and reactivation of myeloid differentiation programs [1] [2]. Preclinical studies demonstrate that LSD1 inhibitors like ORY-1001 induce blast differentiation and reduce LSC capacity in AML models, confirming LSD1’s role as a master regulator of differentiation blockades [1] [8].
Table 1: Key Differentiation Markers Induced by LSD1 Inhibition in AML
Marker | Function | Response to LSD1 Inhibition | Experimental Model |
---|---|---|---|
CD11b | Myeloid cell adhesion | Upregulated | MLL-AF9 cell lines [1] |
H3K4me2 | Transcription-activating histone mark | Accumulates at target genes | NB4, THP-1 cells [1] [4] |
GSE1 | Chromatin scaffolding protein | Downregulated | NB4, primary AML samples [4] |
ORY-1001(trans) (iadademstat) is a selective, irreversible LSD1 inhibitor that covalently binds to the flavin adenine dinucleotide (FAD) cofactor within the enzyme’s catalytic domain. This covalent modification inactivates LSD1 by forming a stable adduct with FAD, preventing electron transfer essential for demethylase activity [3] [7]. The compound exhibits subnanomolar potency (IC₅₀ < 10 nM) and high selectivity for LSD1 over related enzymes like MAO-A/B and KDM1B/LSD2, minimizing off-target effects [1] [5]. Structurally, ORY-1001’s trans configuration enables optimal orientation within the FAD-binding pocket, enhancing binding affinity compared to cis isomers [5].
Beyond catalytic inhibition, ORY-1001 disrupts LSD1’s non-enzymatic scaffolding functions. It impedes LSD1’s interaction with GFI1/GFI1B transcription factors, which is critical for maintaining oncogenic gene expression in AML. CRISPR-suppressor scanning studies reveal that LSD1’s intrinsically disordered region (IDR) facilitates its redistribution to master transcription factors (e.g., C/EBPα, RUNX1) upon inhibitor treatment. This reprogramming activates enhancer regions (marked by H3K27ac) and myeloid differentiation genes [8]. Additionally, ORY-1001 downregulates the oncogenic chromatin protein GSE1, which collaborates with LSD1 to silence immune and cytokine-signaling genes. GSE1 depletion occurs post-translationally and is indispensable for differentiation induction [4].
Table 2: ORY-1001(trans) Chemical and Pharmacological Profile
Property | Detail |
---|---|
Chemical Name | Iadademstat dihydrochloride (Synonyms: ORY-1001, RG6016) |
CAS Number | 1431303-72-8 |
Molecular Formula | C₁₅H₂₄Cl₂N₂ |
Molecular Weight | 303.27 g/mol |
Mechanism | Irreversible covalent binding to FAD cofactor |
Selectivity | >100-fold selective for LSD1 over MAO-A/B [3] |
Cellular Activity | Induction of CD11b (EC₅₀: subnanomolar range) [1] |
ORY-1001 exhibits potent synergy with standard-of-care agents and epigenetic modulators in AML:
Table 3: Synergistic Combinations with ORY-1001 in AML Models
Combination Agent | Mechanistic Basis | Observed Effect |
---|---|---|
ATRA | Disruption of LSD1-GFI1; RA pathway sensitization | Differentiation in non-APL AML PDX models [2] |
Azacitidine | Dual epigenetic derepression (DNA methylation + H3K4me) | Reduced tumor growth in xenografts [1] |
Pan-HDAC Inhibitors | Chromatin hyperacetylation + H3K4me2 accumulation | Enhanced colony reduction in AML cell lines [7] |
Surrogate pharmacodynamic biomarkers for ORY-1001 activity have been validated in clinical samples:
In vivo, ORY-1001 extends survival in patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL) and reduces AML tumor burden in murine xenografts. Biomarker responses observed in cell lines (e.g., MLL-translocated models) translate to PDX systems, underscoring their predictive value [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7